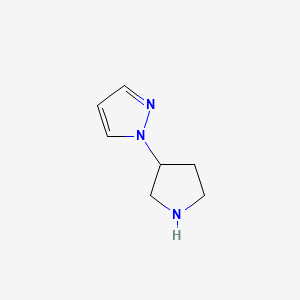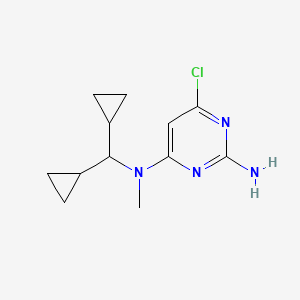
6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine
Overview
Description
6-Chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine, also known as 6-Chloro-4-N-DCP-4-N-MPMDA, is an organic compound that is widely used in a variety of scientific applications, including pharmaceuticals and medical research. It is an amine derivative of pyrimidine, and has various biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
Research into pyrimidine derivatives, including those related to 6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine, has shown significant applications in antiviral activities. For instance, studies on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including cyclopropyl, have shown marked inhibition of retrovirus replication in cell culture. Such compounds have been particularly effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell cultures (Hocková et al., 2003).
Synthesis and Process Research
The synthesis processes of similar pyrimidine compounds are critical in the development of pharmaceutical drugs. For example, 4,6-Dichloro-2-methylpyrimidine, closely related to the compound of interest, is an important intermediate in the synthesis of anticancer drugs such as dasatinib. The synthesis involves several steps including cyclization and chlorination with phosphorus oxychloride, highlighting the compound's importance in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Binding Mechanism and Enzymatic Activity Enhancement
Pyrimethamine derivatives, which share structural features with 6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine, have been synthesized to understand their binding mechanism and enhancement of mutant β-N-acetylhexosaminidase activity. Alterations in the compound's structure, such as substituting the chloro group, have demonstrated significant variations in inhibitory activity and chaperoning efficacy (Tropak et al., 2015).
Toll-Like Receptor Agonistic Activity
Studies have also been conducted on pyrimidine-2,4-diamines for their potential as human toll-like receptor-8 (TLR8) agonists. These compounds, including variants with cyclopropyl groups, have shown significant promise in inducing a cytokine profile favorable for Type 1 helper T cell generation, which is crucial in immune response modulation (Beesu et al., 2016).
properties
IUPAC Name |
6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-17(10-6-9(13)15-12(14)16-10)11(7-2-3-7)8-4-5-8/h6-8,11H,2-5H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGNAYPPEMEZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=NC(=N1)N)Cl)C(C2CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




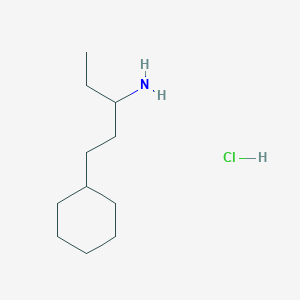
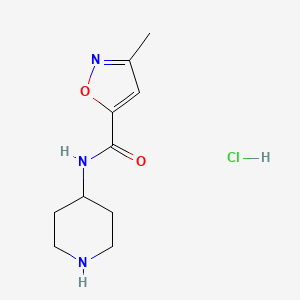
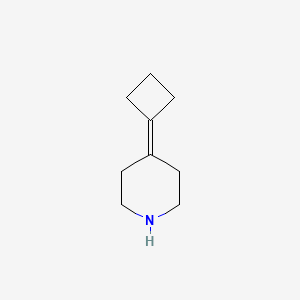
![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)

![5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1420859.png)
![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)


